Benzenesulfonyl fluoride, 4-(acetylamino)- is a chemical compound with the molecular formula C₈H₈FNO₃S. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with an acetylamino group at the para position. This compound is notable for its unique structural features that contribute to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry .
As mentioned above, ABSF acts as a serine hydrolase inhibitor. The mechanism involves the formation of a covalent bond between the electrophilic sulfur atom in ABSF and the nucleophilic oxygen atom of the serine residue in the enzyme's active site. This covalent bond formation disrupts the enzyme's active site geometry, preventing it from binding to its natural substrate and performing its catalytic function [].
4-(Acetylamino)benzenesulfonyl fluoride (ABSF) is a reagent used in scientific research for the covalent modification of biomolecules, particularly proteins. The key functional group in ABSF is the sulfonyl fluoride (SO2F) moiety, which reacts readily with the hydroxyl groups of serine and threonine residues in proteins []. This reaction forms a stable sulfonamide bond, effectively labeling the protein and potentially altering its function.
ABSF has several applications in protein research, including:
Benzenesulfonyl fluoride, 4-(acetylamino)- exhibits notable biological activity, particularly as a potential inhibitor of certain enzymes. The presence of the sulfonyl fluoride moiety has been linked to its ability to interact with serine proteases, making it a candidate for therapeutic applications. Additionally, studies have indicated that compounds with similar structures may possess anti-inflammatory and antibacterial properties .
Several synthetic routes have been developed for the preparation of benzenesulfonyl fluoride, 4-(acetylamino)-:
Benzenesulfonyl fluoride, 4-(acetylamino)- finds applications in various domains:
Studies investigating the interactions of benzenesulfonyl fluoride, 4-(acetylamino)- with biological targets have shown promising results. Its reactivity with serine proteases suggests potential as a lead compound for developing inhibitors against these enzymes. Furthermore, interaction studies with nucleophiles have demonstrated its utility in synthesizing biologically relevant compounds .
Several compounds share structural similarities with benzenesulfonyl fluoride, 4-(acetylamino)-. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzenesulfonamide | C₆H₇N₃O₂S | Lacks fluorine; used as an antibacterial agent |
4-Acetamidobenzenesulfonamide | C₈H₉N₃O₂S | Contains an amide instead of a sulfonyl fluoride |
Benzenesulfonyl chloride | C₆H₅ClO₂S | Chloride instead of fluoride; used in organic synthesis |
4-(Chloroacetamido)benzenesulfonic acid | C₈H₈ClN₃O₃S | Contains chlorine; used in drug synthesis |
The unique combination of the acetylamino and sulfonyl fluoride groups in benzenesulfonyl fluoride, 4-(acetylamino)- distinguishes it from these compounds, particularly regarding its reactivity and potential biological applications .
4-(Acetylamino)benzenesulfonyl fluoride is a sulfonamide derivative characterized by a benzene ring substituted with an acetylamino group (-NHCOCH3) and a sulfonyl fluoride group (-SO2F). Key identifiers include:
Property | Value |
---|---|
CAS Number | 329-20-4 |
Molecular Formula | C8H8FNO3S |
Molecular Weight | 217.22 g/mol |
Synonyms | 4-Acetamidobenzenesulfonyl fluoride, N-Acetyl-sulfanilyl fluoride |
The compound is also known as 4-(acetylamino)benzene-1-sulfonyl fluoride and is structurally related to other sulfonyl fluorides, which are valued for their stability and reactivity in organic synthesis.
Sulfonyl fluorides emerged as synthetic intermediates in the early 20th century. The first reported synthesis of a sulfonyl fluoride occurred in 1921, while systematic studies on their reactivity began in the 1970s. The development of sulfur(VI) fluoride exchange (SuFEx) chemistry in the 2010s revolutionized their utility, enabling efficient bond-forming reactions under mild conditions.
The compound’s structure comprises:
Property | Sulfonyl Fluoride | Sulfonyl Chloride |
---|---|---|
Hydrolytic Stability | High | Low |
Nucleophilic Reactivity | Moderate | High |
Selectivity | High | Low |
The sulfonyl fluoride group’s resistance to hydrolysis and controlled reactivity make it preferable for applications requiring orthogonal functional group compatibility.
The synthesis of 4-(acetylamino)benzenesulfonyl fluoride represents a significant area of interest in organofluorine chemistry, particularly due to its applications in click chemistry and chemical biology. This comprehensive analysis examines the three primary synthetic approaches to this important compound, with detailed discussion of methodologies, reaction conditions, and comparative advantages.
Classical synthetic approaches to 4-(acetylamino)benzenesulfonyl fluoride typically originate from readily available sulfonamide precursors. These established methodologies have formed the foundation for sulfonyl fluoride synthesis for several decades and continue to provide reliable synthetic routes.
The most widely employed classical route involves the transformation of 4-acetamidobenzenesulfonamide through a two-step process [1] [2]. Initially, the sulfonamide undergoes conversion to the corresponding sulfonyl chloride using thionyl chloride at elevated temperatures ranging from 70 to 80 degrees Celsius. This intermediate sulfonyl chloride is subsequently subjected to fluorination using potassium fluoride in aqueous media, yielding the desired sulfonyl fluoride in overall yields of 75 to 95 percent [1] [2].
An alternative classical approach begins with 4-acetamidobenzene as the starting material [3]. This method involves direct sulfonylation using chlorosulfonic acid at temperatures between 70 and 80 degrees Celsius, yielding 4-acetamidobenzenesulfonyl chloride. The intermediate is then treated with aqueous ammonia to form the sulfonamide, which undergoes subsequent fluorination. This route typically provides yields in the range of 80 to 90 percent over the multi-step sequence [3].
The N-acetylsulfanilamide route represents another classical methodology, utilizing the readily available pharmaceutical intermediate as the starting point [4]. This approach involves direct fluorination of the sulfonamide using potassium fluoride under mild conditions at room temperature. The reaction proceeds over 1 to 3 hours with yields ranging from 70 to 85 percent [4].
A fourth classical route involves the acetylation of 4-aminoacetanilide followed by sulfonylation [5]. This method requires temperatures of 60 to 80 degrees Celsius and reaction times of 4 to 6 hours, yielding the desired product in 65 to 80 percent yield [5].
Starting Material | Reagent/Condition | Temperature (°C) | Yield (%) | Reaction Time |
---|---|---|---|---|
4-Acetamidosulfonamide | SOCl₂, then KF/H₂O | 0-60 | 75-95 | 2-4 hours |
4-Acetamidobenzene | ClSO₃H, then NH₃, then fluorination | 70-80 | 80-90 | 6-8 hours |
N-Acetylsulfanilamide | Fluorination with KF | Room temperature | 70-85 | 1-3 hours |
4-Aminoacetanilide | Acetylation followed by sulfonylation | 60-80 | 65-80 | 4-6 hours |
The conversion of sulfonyl chloride intermediates to their corresponding fluorides represents a critical transformation in sulfonyl fluoride synthesis. Multiple fluorination strategies have been developed, each offering distinct advantages in terms of reaction conditions, yields, and operational simplicity.
The potassium fluoride/water-acetone exchange method has emerged as one of the most practical approaches for laboratory-scale synthesis [6] [7]. This biphasic system employs potassium fluoride in a water-acetone mixture at room temperature, providing excellent yields ranging from 84 to 100 percent. The method is particularly advantageous due to its mild reaction conditions and operational simplicity, requiring only 2 to 4 hours for complete conversion [6] [7].
The potassium hydrogen fluoride (KHF₂) biphasic system represents a highly effective alternative, utilizing acetonitrile-water solvent systems [4] [8]. This method consistently delivers yields of 70 to 95 percent at room temperature with reaction times of 1 to 3 hours. The use of KHF₂ as the fluoride source provides enhanced reactivity compared to simple metal fluorides, facilitating more efficient halogen exchange [4] [8].
Silver fluoride-mediated exchange offers another viable approach, particularly for substrates requiring clean reaction conditions [4]. This method employs silver fluoride in acetonitrile at room temperature, yielding products in 60 to 85 percent yield. While generally providing lower yields than other methods, the silver fluoride approach offers excellent chemoselectivity and minimal side product formation [4].
The direct use of sulfuryl fluoride (SO₂F₂) as both fluorinating agent and reagent has gained attention for its efficiency and atom economy [9]. This method typically employs basic conditions to facilitate the fluoride exchange, providing yields of 75 to 90 percent. The approach is particularly valuable for industrial applications due to the commercial availability and cost-effectiveness of sulfuryl fluoride [9].
The Selectfluor-mediated approach represents a modern electrophilic fluorination strategy [2]. This method involves the treatment of sulfonyl hydrazides with Selectfluor at 60 degrees Celsius for 14 hours, yielding sulfonyl fluorides in 85 to 94 percent yield. The method is particularly advantageous for its mild oxidative conditions and compatibility with sensitive functional groups [2].
Method | Starting Material | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
KF/Water-Acetone Exchange | Sulfonyl Chloride | KF, H₂O/Acetone, RT | 84-100 | Simple, mild conditions |
KHF₂ in Biphasic System | Sulfonyl Chloride | KHF₂, MeCN/H₂O, RT | 70-95 | High yields, scalable |
AgF-mediated Exchange | Sulfonyl Chloride | AgF, MeCN, RT | 60-85 | Clean reaction |
Sulfuryl Fluoride (SO₂F₂) | Sulfonyl Chloride | SO₂F₂, base catalyst | 75-90 | Direct conversion |
Selectfluor Method | Sulfonyl Hydrazide | Selectfluor, 60°C, 14h | 85-94 | Mild oxidative conditions |
The emergence of Sulfur-Fluorine Exchange (SuFEx) chemistry has revolutionized the synthesis of sulfonyl fluorides, offering unprecedented efficiency and versatility. These modern approaches leverage the unique reactivity profile of sulfur(VI)-fluorine bonds to enable rapid and selective transformations under mild conditions.
Direct sulfuryl fluoride (SO₂F₂) addition represents the cornerstone of SuFEx methodology [10] [11]. This approach exploits the balanced reactivity of sulfuryl fluoride toward nucleophiles while maintaining stability toward hydrolysis and reduction. The method typically operates at room temperature with reaction times ranging from 15 minutes to 2 hours, consistently delivering yields of 80 to 98 percent. The click chemistry compatibility of this approach has made it particularly valuable for biological applications and materials science [10] [11].
Electrochemical synthesis approaches have gained prominence due to their oxidant-free nature and environmental benefits [12] [13]. These methods employ graphite anodes and stainless steel cathodes to facilitate the oxidative coupling of thiols with potassium fluoride. The electrochemical approach typically requires 2 to 5 hours at room temperature, providing yields of 74 to 92 percent. Flow chemistry variants of this method have demonstrated significant advantages, reducing reaction times to as little as 5 minutes while maintaining high yields [13] [14].
Photocatalytic methods represent another innovative approach, utilizing visible light to mediate radical fluorosulfonylation reactions [15]. These methods typically employ organic photocatalysts such as 4CzIPN under blue LED irradiation, enabling the synthesis of vinyl sulfonyl fluorides from alkenes. Reaction times range from 30 minutes to 3 hours at room temperature, with yields of 62 to 90 percent. The mild conditions and functional group tolerance make this approach particularly suitable for late-stage functionalization of complex molecules [15].
Calcium triflimide (Ca(NTf₂)₂) activation has emerged as a powerful strategy for SuFEx transformations [16] [17]. This Lewis acid-mediated approach enables the activation of sulfonyl fluorides toward nucleophilic substitution at room temperature to 60 degrees Celsius. Reaction times typically range from 30 minutes to 4 hours, with yields of 70 to 94 percent. The method is particularly noteworthy for its ability to activate even less reactive sulfonyl fluoride substrates [16] [17].
Radical fluorosulfonylation approaches utilize decarboxylative strategies to install sulfonyl fluoride moieties [18]. These methods typically employ visible light photocatalysis to generate carbon-centered radicals from carboxylic acids, which subsequently undergo fluorosulfonylation. The approach operates at room temperature over 1 to 6 hours, providing yields of 65 to 85 percent. This methodology is particularly valuable for the late-stage modification of natural products and pharmaceutical intermediates [18].
Approach | Key Features | Reaction Time | Yield Range (%) | Temperature |
---|---|---|---|---|
Direct SO₂F₂ Addition | Click chemistry compatibility | 15 min - 2 hours | 80-98 | Room temperature |
Electrochemical Synthesis | Oxidant-free process | 2-5 hours | 74-92 | Room temperature |
Photocatalytic Methods | Visible light mediated | 30 min - 3 hours | 62-90 | Room temperature |
Ca(NTf₂)₂ Activation | Lewis acid catalysis | 30 min - 4 hours | 70-94 | Room temperature - 60°C |
Radical Fluorosulfonylation | Decarboxylative approach | 1-6 hours | 65-85 | Room temperature |
The optimization of SuFEx reactions requires careful consideration of multiple parameters. Temperature control is critical, with room temperature to 60 degrees Celsius representing the optimal range for most transformations. Higher temperatures may increase reaction rates but can compromise selectivity and product stability [11] [16].
Solvent selection plays a crucial role in SuFEx efficiency, with acetonitrile-water and water-acetone biphasic systems providing optimal conditions for fluoride availability and substrate solubility [6] [7]. The biphasic nature of these systems enhances fluoride ion availability while maintaining substrate solubility.
Catalyst loading represents another critical parameter, with 5 to 20 mol percent typically providing optimal balance between reaction efficiency and cost-effectiveness. Lower catalyst loadings may result in incomplete conversion, while excessive catalyst can lead to side reactions and product degradation [16] [17].
Reaction time optimization depends on the specific transformation and substrate, with most SuFEx reactions requiring 30 minutes to 6 hours for complete conversion. Extended reaction times generally improve conversion rates but must be balanced against potential product degradation or side reactions [11] [16].
The choice of fluoride source significantly impacts reaction outcomes, with potassium hydrogen fluoride (KHF₂) generally providing the highest yields due to its enhanced reactivity compared to simple metal fluorides [4] [8]. Alternative fluoride sources such as sulfuryl fluoride offer unique advantages for specific applications.
Base selection and loading are critical for preventing hydrolysis of sulfonyl fluoride products. Triethylamine, DBU, or phosphate buffers are commonly employed to maintain appropriate pH conditions while avoiding nucleophilic attack on the sulfonyl fluoride moiety [11] [16].
Parameter | Optimal Conditions | Effect on Yield |
---|---|---|
Temperature | Room temperature - 60°C | Higher temps increase rate but may reduce selectivity |
Solvent System | MeCN/H₂O or H₂O/Acetone | Biphasic systems enhance F⁻ availability |
Catalyst Loading | 5-20 mol% | Optimal range prevents over-catalysis |
Reaction Time | 30 min - 6 hours | Longer times improve conversion |
Fluoride Source | KF, KHF₂, or SO₂F₂ | KHF₂ generally gives highest yields |
Base/Additive | Et₃N, DBU, or phosphate buffer | Proper base prevents hydrolysis |
Corrosive